molecular formula C9H20N2O2 B1527913 tert-butyl N-[2-(methylamino)propyl]carbamate CAS No. 1311315-97-5

tert-butyl N-[2-(methylamino)propyl]carbamate

Cat. No.: B1527913
CAS No.: 1311315-97-5
M. Wt: 188.27 g/mol
InChI Key: FIOWXOCWQZXDSB-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(methylamino)propyl]carbamate: is an organic compound that serves as a versatile building block in organic synthesis. It is particularly valuable due to its tert-butoxycarbonyl (BOC) protecting group, which allows for controlled and selective chemical transformations. This compound is often used in the preparation of complex molecules and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(methylamino)propyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(methylamino)propylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(methylamino)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to yield primary amines.

    Substitution: The BOC protecting group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the BOC group.

Major Products:

    Oxidation: N-oxides

    Reduction: Primary amines

    Substitution: Deprotected amines or other functionalized derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[2-(methylamino)propyl]carbamate is used as a protecting group for amines, facilitating the synthesis of peptides and other complex molecules .

Biology: This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to protect amine groups during multi-step synthesis is particularly valuable .

Medicine: In medicinal chemistry, this compound is used in the development of drug candidates. It helps in the synthesis of intermediates that are crucial for the production of active pharmaceutical ingredients (APIs) .

Industry: The compound is employed in the manufacture of polymers and other materials where controlled amine protection is required. It is also used in the production of specialty chemicals .

Comparison with Similar Compounds

  • tert-Butyl 2-(methylamino)ethylcarbamate
  • tert-Butyl 3-(methylamino)propylcarbamate
  • N-Boc-2-aminoacetaldehyde

Comparison: While all these compounds serve as protecting groups for amines, tert-butyl N-[2-(methylamino)propyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic synthesis where selective deprotection is required .

Properties

IUPAC Name

tert-butyl N-[2-(methylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(10-5)6-11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOWXOCWQZXDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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